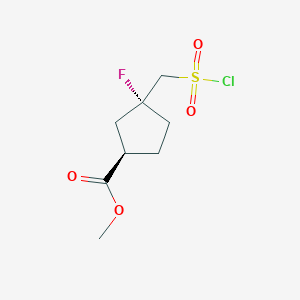

Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate

Description

Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate is a fluorinated cyclopentane derivative with a chlorosulfonylmethyl substituent and a methyl carboxylate group. Its stereochemistry (1R,3R) and functional groups confer unique physicochemical properties, such as enhanced electrophilicity due to the electron-withdrawing sulfonyl chloride and fluorine atoms. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing sulfonamide derivatives or fluorinated polymers. Its structural rigidity and stereospecificity make it a candidate for asymmetric catalysis or chiral building blocks in drug design .

Properties

IUPAC Name |

methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJWCJYNBQRYAK-HTRCEHHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@](C1)(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Chlorosulfonylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonylmethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound, potentially altering the functional groups present.

Scientific Research Applications

Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom and the chlorosulfonylmethyl group can influence its binding affinity and reactivity with enzymes or receptors, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate, enabling comparative analysis of substituent effects and reactivity.

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate

- Structure : Similar cyclopentane core with a methyl carboxylate group but replaces the chlorosulfonylmethyl and fluorine substituents with a bromomethyl group.

- Molecular Formula : C₈H₁₃BrO₂ vs. C₈H₁₁ClFO₄S (target compound).

- Molar Mass : 221.09 g/mol (bromomethyl derivative) vs. 266.69 g/mol (chlorosulfonylmethyl-fluorinated compound) .

- Reactivity : Bromine’s leaving-group propensity makes this compound useful in nucleophilic substitutions, whereas the chlorosulfonyl group in the target compound facilitates sulfonamide formation.

(2-Methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

- Structure : Cyclopropane core (vs. cyclopentane) with a trifluoropropenyl substituent. The bulky aromatic group (2-methyl-3-phenylphenyl) contrasts with the fluorinated sulfonyl group in the target compound.

- Applications : Used as a pesticide due to its trifluoromethyl group’s stability and lipophilicity, highlighting how fluorination strategies differ between agrochemicals and pharmaceutical intermediates .

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

- Structure : Cyclopentane core with a tert-butyl carbamate and trifluoromethylphenyl group. The absence of sulfonyl or halogen substituents reduces electrophilicity compared to the target compound.

Key Structural and Functional Differences

Research Findings and Trends

- Fluorination Impact: The target compound’s fluorine atom enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a trend observed in drug development .

- Sulfonyl Reactivity : The chlorosulfonyl group’s high reactivity contrasts with bromine’s nucleophilic substitution utility, suggesting divergent synthetic pathways for derivatives .

- Stereochemical Influence : The (1R,3R) configuration in the target compound may improve binding specificity in chiral environments compared to (1R,3S) isomers .

Biological Activity

Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The compound features a cyclopentane core with a chlorosulfonyl group and a fluorine atom, which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 258.69 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClO₄S |

| Molecular Weight | 258.69 g/mol |

| LogP | 0.805 |

| Rotatable Bonds | 4 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Topological Polar Surface Area (TPSA) | 68.82 Ų |

Synthesis

The synthesis of this compound can be achieved through multi-step reactions involving starting materials that include cyclopentane derivatives and chlorosulfonyl reagents. The synthesis pathways often focus on the introduction of the fluorine atom and the chlorosulfonyl group to enhance biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antimicrobial activity. The presence of the chlorosulfonyl moiety in this compound suggests potential effectiveness against various bacterial strains.

Insecticidal Activity

Research into similar compounds has demonstrated larvicidal effects against Aedes aegypti, a vector for several viral diseases. For instance, derivatives of benzodioxole have shown promising results with LC50 values indicating effective concentrations for insecticidal activity without significant mammalian toxicity . This suggests that this compound could also exhibit similar properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that compounds with similar structures exhibit low cytotoxicity in human cell lines at therapeutic concentrations. For example, compounds related to this class have been shown to have no significant toxic effects on human peripheral blood mononuclear cells even at high concentrations .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study evaluated various sulfonamide derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing moderate activity against selected strains.

Case Study 2: Insecticidal Activity Against Aedes aegypti

In a comparative study involving multiple synthetic compounds, this compound was tested for larvicidal properties against Aedes aegypti larvae. Results indicated an LC50 value comparable to established insecticides but with a more favorable safety profile in mammalian models.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions starting from cyclopentane derivatives. Key steps include:

Esterification : Reacting a cyclopentane carboxylic acid precursor (e.g., (1R,3R)-3-hydroxycyclopentanecarboxylic acid) with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Functionalization : Introducing the chlorosulfonylmethyl group via sulfonation (e.g., using ClSO₃H) followed by fluorination. Fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor .

- Critical Parameters : Reaction temperature, solvent polarity, and steric effects due to the cyclopentane ring’s rigidity.

| Synthetic Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | 70-85% |

| Sulfonation | ClSO₃H, DCM, 0°C | 50-65% |

| Fluorination | DAST, anhydrous DCM | 30-45% |

Q. How is the stereochemistry of the compound confirmed?

- Analytical Techniques :

X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .

Chiral HPLC : Validates enantiomeric purity by comparing retention times with standards.

NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations identify spatial arrangements .

- Example : The (1R,3R) configuration is confirmed via crystallographic data (ORTEP diagrams) using WinGX software .

Q. What safety precautions are necessary due to the chlorosulfonylmethyl group?

- Hazards : Skin/eye irritation (GHS07), acute oral toxicity (H302), and respiratory sensitization (H335) .

- Protocols :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture.

Advanced Research Questions

Q. How do electron-withdrawing groups (ClSO₂CH₂, F) influence nucleophilic substitution reactivity?

- Mechanistic Insight :

- The chlorosulfonyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Fluorine’s inductive effect stabilizes transition states but may sterically hinder reactions due to its small size.

- Experimental Design :

- Compare reaction rates with analogs (e.g., methyl ester without ClSO₂CH₂/F) using kinetic studies.

- Monitor intermediates via NMR or LC-MS .

Q. How can contradictions in spectroscopic data be resolved?

- Case Study : Conflicting NMR signals for diastereomers.

- Approach :

High-Resolution MS : Confirm molecular formula (e.g., HRMS with <1 ppm error) .

Variable-Temperature NMR : Identify dynamic effects (e.g., ring puckering).

DFT Calculations : Predict chemical shifts and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.